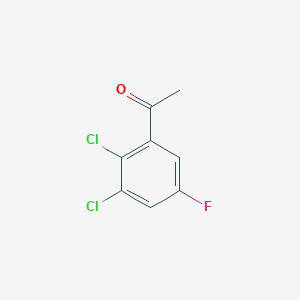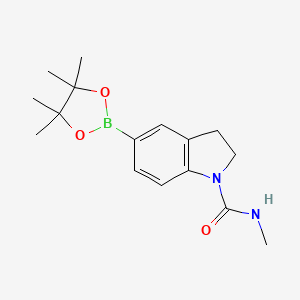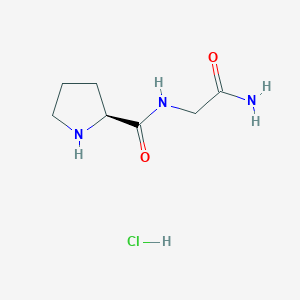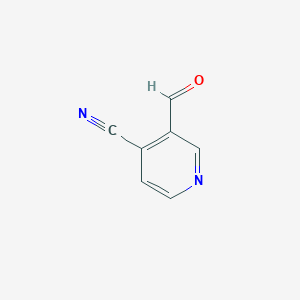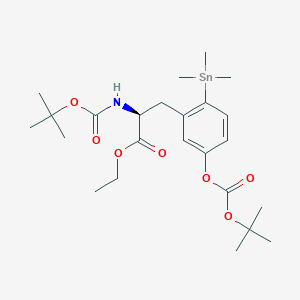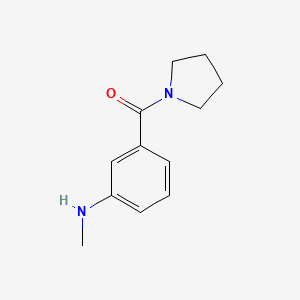
N-methyl-3-(pyrrolidine-1-carbonyl)aniline
Vue d'ensemble
Description
N-methyl-3-(pyrrolidine-1-carbonyl)aniline (NMP) is an organic compound that has been widely studied due to its potential applications in various scientific fields. This compound is used for a variety of purposes, ranging from its use as a synthetic intermediate in the production of pharmaceuticals to its use as a catalyst in organic reactions. NMP is also a valuable tool for studying the properties of organic molecules, as it has a wide range of properties that make it useful for a variety of applications.
Applications De Recherche Scientifique
Applications in Androgen Receptor Antagonism
N-methyl-3-(pyrrolidine-1-carbonyl)aniline derivatives have been studied for their potential as novel androgen receptor (AR) antagonists. These compounds, particularly N-[4-[(benzyl)(4-nitrophenyl)amino]-1-methylpyrrole-2-carbonyl]pyrrolidine, have shown potent AR antagonistic activity, rivalling conventional anilide-type AR antagonists. They demonstrate a strong affinity for mutated ARs and inhibit testosterone-induced production of prostate-specific antigen in cells with mutated ARs, indicating potential application in prostate cancer treatment (Wakabayashi et al., 2008).
Crystal Structural Analysis
Research into the crystal structure of compounds like 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline (PSMA) provides insight into their molecular geometry and intermolecular interactions, which is crucial for understanding their behavior in various applications. Studies have revealed their essentially coplanar structure and the presence of strong N-H···O hydrogen bonds, indicating potential applications in materials science and molecular engineering (Krishnan et al., 2021).
Electroluminescence in Platinum Complexes
The compound has applications in the development of highly luminescent platinum complexes used in organic light-emitting diode (OLED) devices. These complexes, incorporating derivatives of N-methyl-3-(pyrrolidine-1-carbonyl)aniline, exhibit strong emission spectra and high quantum yields, covering a broad spectrum from blue to red. Their structured emission spectra and long life times make them suitable for use in high-efficiency OLEDs (Vezzu et al., 2010).
Surface Bonding and Aromaticity
The adsorption properties of related compounds on surfaces have been studied, revealing their ability to retain aromatic character upon bonding and demonstrating potential applications in surface chemistry and sensor technology. For instance, aniline and pyrrole can bond to the Si(001) surface, maintaining their aromatic nature and forming a Si-N tether, which could have implications for semiconductor technology and material sciences (Cao et al., 2001).
Propriétés
IUPAC Name |
[3-(methylamino)phenyl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-13-11-6-4-5-10(9-11)12(15)14-7-2-3-8-14/h4-6,9,13H,2-3,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AULNFUGURCMDRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC(=C1)C(=O)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-3-(pyrrolidine-1-carbonyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



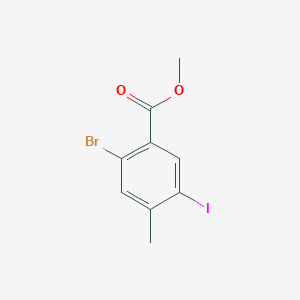


![[1-((E)-1-Cyclooct-1-enyl)methyl-piperidin-4-yl]amine di hydrochloride](/img/structure/B1445505.png)
